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Compound of Interest
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Cat. No.: B12412625 Get Quote

ATPases Associated with diverse cellular Activities (AAA ATPases) constitute a large and

essential superfamily of enzymes found in all domains of life. These proteins are molecular

machines that couple the chemical energy from ATP hydrolysis to mechanical force, which is

used to remodel, translocate, or disassemble various macromolecular substrates. Their

functions are critical for cellular homeostasis, involving processes such as protein degradation,

membrane fusion, DNA replication, microtubule severing, and intracellular transport.

The defining feature of this superfamily is a conserved ATPase domain of approximately 230

amino acids, known as the AAA module. AAA ATPases typically assemble into ring-shaped

homo-hexameric complexes that utilize a central pore to interact with their substrates. Given

their crucial roles in cell function, AAA ATPases are significant targets for therapeutic

development, particularly in fields like oncology and neurodegenerative diseases.

Sequence Homology within the AAA ATPase
Superfamily
The homology among AAA ATPases is rooted in the highly conserved AAA module. This

domain contains characteristic motifs essential for ATP binding and hydrolysis.

Conserved Domains and Motifs
Multiple sequence alignments of AAA proteins have identified a conserved region known as the

"AAA cassette." Within this cassette, several key motifs are responsible for the family's shared

biochemical functions:
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Walker A Motif (P-loop): A consensus sequence (GxxGxGKT/S) that is crucial for binding the

phosphate groups of ATP.

Walker B Motif: Characterized by a stretch of hydrophobic residues followed by a conserved

aspartate (e.g., DExx), this motif is essential for ATP hydrolysis through the coordination of a

magnesium ion.

Second Region of Homology (SRH): A highly conserved motif that distinguishes the AAA

family from other Walker-type ATPases and is critical for the protein's function.

Quantitative Homology Data
While the core AAA module is conserved, the overall sequence identity between different AAA

proteins can vary, reflecting their diverse functions. The sequence identity within the AAA

domain itself is typically around 30% across the superfamily. The domains outside of this core

module show greater divergence and are often responsible for substrate specificity and

interaction with adaptor proteins.

Below is a summary of sequence identities between the conserved AAA domains of several

key human AAA proteins.

Protein Pair
Approximate Sequence

Identity (AAA Domain)
Primary Function

p97/VCP - NSF ~40%
Protein quality control /

Membrane trafficking

p97/VCP - Katanin ~35%
Protein quality control /

Microtubule severing

NSF - Spastin ~38%
Membrane trafficking /

Microtubule severing

Katanin - Spastin ~60% Microtubule severing

Note: The values presented are approximations derived from comparative bioinformatic

analyses and are intended for illustrative purposes.
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Structural Homology
The structural architecture of the AAA domain is remarkably conserved across the family. AAA

proteins contain an N-terminal alpha/beta domain that forms the nucleotide-binding pocket and

a C-terminal alpha-helical domain. This core structure is often flanked by N-terminal or C-

terminal domains that confer substrate specificity and regulate oligomerization.

The functional form of most AAA ATPases is a hexameric ring, where the ATP-binding sites are

located at the interface between adjacent subunits. This ring structure is fundamental to their

mechanism of action, allowing them to exert force on substrates threaded through the central

pore.

Signaling Pathways and Functional Homology
Given the diversity of the AAA superfamily, an inhibitor like the representative "AAA-10" would

impact different pathways depending on its specific target. A prominent and well-studied

member of this family is p97/VCP, which plays a central role at the intersection of the ubiquitin-

proteasome system (UPS) and autophagy. An inhibitor targeting p97 would disrupt protein

homeostasis by preventing the extraction of ubiquitinated proteins from cellular structures,

leading to their accumulation and inducing cellular stress.
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Inhibition of the p97/VCP pathway by a representative compound AAA-10.

Experimental Protocols
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Investigating the homology and function of AAA ATPases and their inhibitors involves a

combination of bioinformatic and biochemical techniques.

Protocol: Multiple Sequence Alignment for Homology
Analysis
This protocol outlines the steps for comparing the amino acid sequences of multiple AAA

proteins to identify conserved regions.

Objective: To determine the degree of sequence homology and identify conserved motifs

among selected AAA ATPase family members.

Methodology:

Sequence Retrieval: Obtain the FASTA-formatted amino acid sequences of the target AAA

proteins (e.g., human p97/VCP, NSF, Katanin) from a protein database such as UniProt or

NCBI.

Select Alignment Tool: Choose a multiple sequence alignment (MSA) program. Common

choices include Clustal Omega, MAFFT, and MUSCLE. These tools are available via web

servers (e.g., EMBL-EBI) or as standalone software.

Perform Alignment:

Paste the FASTA sequences into the input field of the selected MSA tool.

Set the alignment parameters. For proteins with expected regions of high conservation,

default settings are often sufficient.

Execute the alignment. The algorithm will progressively align the sequences, introducing

gaps to maximize the alignment score based on a substitution matrix (e.g., BLOSUM62).

Analyze Results:

Examine the output alignment. Conserved columns indicate regions of high homology.

Identify the locations of key motifs like the Walker A and B boxes and the SRH.
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Use the alignment to calculate a pairwise sequence identity matrix to quantify the

relationships between the proteins.

Start: Select AAA Proteins

Retrieve FASTA Sequences
(e.g., UniProt)

Perform Multiple Sequence Alignment
(e.g., Clustal Omega)

Analyze Alignment Output
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End: Homology Assessment
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To cite this document: BenchChem. [Introduction to the AAA ATPase Superfamily].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12412625#aaa-10-homology-to-other-known-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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